3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound featuring multiple functional groups, including an imidazole ring, a sulfonyl group, an azetidine ring, and an oxazolidine-2,4-dione moiety
Mechanism of Action
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from a suitable precursor such as glyoxal and ammonia, the imidazole ring is synthesized through a cyclization reaction.
Introduction of the Sulfonyl Group: The imidazole derivative is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Azetidine Ring Formation: The sulfonyl-imidazole compound undergoes a cyclization reaction with a suitable azetidine precursor under controlled conditions.
Formation of Oxazolidine-2,4-dione: Finally, the azetidine derivative is reacted with a carbonyl compound to form the oxazolidine-2,4-dione moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for improved scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the azetidine ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group and the oxazolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
- 3-(1-((1-ethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to the presence of the isopropyl group on the imidazole ring. This structural feature can influence the compound’s steric and electronic properties, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
3-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O5S/c1-8(2)14-5-10(13-7-14)22(19,20)15-3-9(4-15)16-11(17)6-21-12(16)18/h5,7-9H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRRBANPBGESFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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